molecular formula C5H9NO2 B13796660 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI)

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI)

Cat. No.: B13796660
M. Wt: 115.13 g/mol
InChI Key: JQSYTXVDEHQTNZ-RXMQYKEDSA-N
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Description

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) is a chiral compound belonging to the furanone family. This compound is characterized by a furanone ring with an amino group and a methyl group attached to it. The (3R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a furanone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Purification methods like crystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted furanones.

Scientific Research Applications

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Another member of the furanone family with different substitution patterns.

    3-aminodihydro-2(3H)-furanone: A closely related compound with a different stereochemistry.

    3-methyl-2(5H)-furanone: Similar structure but with different functional groups.

Uniqueness

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3R)-3-amino-3-methyloxolan-2-one

InChI

InChI=1S/C5H9NO2/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3/t5-/m1/s1

InChI Key

JQSYTXVDEHQTNZ-RXMQYKEDSA-N

Isomeric SMILES

C[C@]1(CCOC1=O)N

Canonical SMILES

CC1(CCOC1=O)N

Origin of Product

United States

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